Cas no 2228320-26-9 (1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine)

1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine
- EN300-1977971
- 1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine
- 2228320-26-9
-
- インチ: 1S/C10H12Cl2N2/c11-8-5-7(6-9(12)14-8)1-2-10(13)3-4-10/h5-6H,1-4,13H2
- InChIKey: ASTLNRJQIJVXGR-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(N=1)Cl)CCC1(CC1)N
計算された属性
- せいみつぶんしりょう: 230.0377538g/mol
- どういたいしつりょう: 230.0377538g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 38.9Ų
1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977971-0.25g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 0.25g |
$1300.0 | 2023-09-16 | ||
Enamine | EN300-1977971-1.0g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 1g |
$1414.0 | 2023-06-03 | ||
Enamine | EN300-1977971-10.0g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1977971-2.5g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 2.5g |
$2771.0 | 2023-09-16 | ||
Enamine | EN300-1977971-0.5g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 0.5g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1977971-0.05g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 0.05g |
$1188.0 | 2023-09-16 | ||
Enamine | EN300-1977971-0.1g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 0.1g |
$1244.0 | 2023-09-16 | ||
Enamine | EN300-1977971-10g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 10g |
$6082.0 | 2023-09-16 | ||
Enamine | EN300-1977971-5g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 5g |
$4102.0 | 2023-09-16 | ||
Enamine | EN300-1977971-1g |
1-[2-(2,6-dichloropyridin-4-yl)ethyl]cyclopropan-1-amine |
2228320-26-9 | 1g |
$1414.0 | 2023-09-16 |
1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amineに関する追加情報
1-2-(2,6-Dichloropyridin-4-yl)ethylcyclopropan-1-amine: A Comprehensive Overview
The compound 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine, identified by the CAS number 2228320-26-9, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and a substituted pyridine moiety. The presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring introduces interesting electronic and steric properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of cyclopropane-containing compounds in drug discovery. The unique strain energy associated with the cyclopropane ring can lead to favorable interactions with biological targets, such as enzymes and receptors. In the case of 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine, the cyclopropane moiety is directly attached to an amine group, which can act as a hydrogen bond donor or acceptor depending on the chemical environment. This feature makes the compound potentially useful in designing bioactive molecules with specific pharmacokinetic properties.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as pyridine derivatives and cyclopropane precursors. One common approach is the nucleophilic substitution reaction, where the amine group acts as a nucleophile attacking an appropriate electrophilic center. The introduction of chlorine atoms at specific positions on the pyridine ring is achieved through chlorination reactions, which are carefully controlled to ensure regioselectivity. The overall synthesis process requires precise control over reaction conditions to achieve high yields and purity.
In terms of applications, 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amine has shown promise in several areas. In pharmaceutical chemistry, it has been explored as a potential lead compound for developing drugs targeting various diseases. For instance, its ability to modulate enzyme activity has been studied in vitro, showing potential inhibitory effects on certain kinases involved in cancer progression. Additionally, its role as an intermediate in more complex molecule syntheses has been documented in recent research papers.
The structural versatility of this compound also makes it a valuable tool in materials science. Its ability to form stable complexes with metal ions has been investigated for applications in catalysis and sensor development. Researchers have reported that the presence of chlorine atoms enhances the ligand's ability to coordinate with transition metals, potentially leading to novel catalytic systems with improved efficiency.
From an environmental perspective, understanding the behavior of 1-2-(2,6-dichloropyridin-4-yl)ethylcyclopropan-1-amino compounds in natural systems is crucial for assessing their safety and sustainability. Recent eco-toxicological studies have focused on its biodegradation pathways and potential impact on aquatic ecosystems. These studies suggest that under certain conditions, the compound can undergo microbial degradation, reducing its environmental persistence.
In conclusion, 1-2-(2,6-dichloropyridin-4-yethyl)cyclopropanamine, CAS number 2228320–
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